molecular formula C10H6BrFN2O B7974799 2-(3-Bromo-4-fluorophenoxy)pyrazine

2-(3-Bromo-4-fluorophenoxy)pyrazine

Cat. No.: B7974799
M. Wt: 269.07 g/mol
InChI Key: GVISQIMTPJLRHX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)pyrazine is a halogenated pyrazine derivative characterized by a pyrazine core substituted with a phenoxy group bearing bromine (Br) and fluorine (F) at the 3- and 4-positions, respectively. Pyrazines are nitrogen-containing heterocyclic compounds with a six-membered aromatic ring structure, where two carbon atoms are replaced by nitrogen atoms at positions 1 and 4 . The halogen substituents in this compound introduce strong electron-withdrawing effects, which may influence its electronic properties, stability, and reactivity compared to non-halogenated pyrazines.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-8-5-7(1-2-9(8)12)15-10-6-13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVISQIMTPJLRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenoxy)pyrazine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate. The process may also include steps like halogenation and nucleophilic substitution to introduce the bromine and fluorine atoms into the phenoxy ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-fluorophenoxy)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(3-Bromo-4-fluorophenoxy)pyrazine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Properties

Substituents on the pyrazine ring significantly alter physicochemical properties. A comparison with key analogs is outlined below:

Table 1: Structural and Electronic Comparison

Compound Substituents Key Properties
2-(3-Bromo-4-fluorophenoxy)pyrazine Phenoxy (Br at C3, F at C4) High electron-withdrawing effect; potential stability and low volatility
2,5-Dimethylpyrazine Methyl at C2 and C5 High volatility; contributes roasted aroma in foods
2-Ethyl-6-methylpyrazine Ethyl at C2, methyl at C6 Coffee aroma contributor; formed via Maillard reaction
Fused-ring pyrazines (e.g., trifluoromethylphenyl derivatives) Trifluoromethylphenyl groups High electron affinity (LUMO ~ -3.5 eV); used in organic electronics

Key Findings :

  • Electron-withdrawing vs.
  • Aromatic substitution patterns : Pyrazines with methoxy groups (e.g., 2-methoxy-3-isopropylpyrazine) are potent odorants with low odor thresholds (e.g., IPMP and IBMP in water) , whereas bulkier halogenated groups may hinder sensory perception.

A. Food and Beverage Industry :

  • Alkylpyrazines (e.g., 2,5-dimethylpyrazine) are critical for roasted aromas in peanut oil, coffee, and Maotai liquor .
  • Halogenated pyrazines like this compound are less volatile and unlikely to contribute directly to flavor but may influence Maillard reaction kinetics as intermediates .

B. Pharmaceuticals :

  • Pyrazines with electron-withdrawing groups (e.g., Br, F) often exhibit enhanced bioactivity. For example, trifluoromethylpyrazines show antimycobacterial and anticancer properties . The bromo and fluoro substituents in the target compound may improve binding affinity to biological targets, though specific studies are needed.

C. Materials Science :

  • Fused-ring pyrazines with trifluoromethylphenyl groups demonstrate high electron mobility (~0.03 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs) . The halogenated phenoxy group in this compound could similarly stabilize charge transport in electronic applications.
Ecological and Toxicological Considerations
  • Pyrazines formed via Maillard reactions are generally recognized as safe (GRAS) .
  • Halogenated pyrazines may pose higher ecotoxicity risks. For example, N-heterocyclic compounds with halogens can persist in environments and require careful disposal .

Biological Activity

2-(3-Bromo-4-fluorophenoxy)pyrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a phenoxy group that contains both bromine and fluorine atoms. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could bind to receptors, influencing signaling pathways crucial for physiological responses.

Antimicrobial Activity

Research has indicated that pyrazine derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have been tested against resistant strains of bacteria, such as Salmonella Typhi. A related study found that certain pyrazine carboxamides demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against XDR-S. Typhi .

Anticancer Potential

The anticancer activity of pyrazine derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, another pyrazine derivative exhibited cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating strong growth inhibition .

Study 1: Antibacterial Activity Against XDR-S. Typhi

A recent study synthesized various pyrazine derivatives and tested their antibacterial efficacy. The compound 5d was identified as having the strongest activity against XDR-S. Typhi, suggesting that modifications in the pyrazine structure can enhance antimicrobial properties .

Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, a novel sulfonamide derivative based on the pyrazole framework demonstrated superior cytotoxicity compared to cisplatin in breast cancer cell lines. The study highlighted the compound's ability to promote apoptosis through caspase activation and modulation of key regulatory proteins involved in cell death .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50/MIC ValuesReference
This compoundAntibacterialTBDOngoing Research
Pyrazine Carboxamide (5d)AntibacterialMIC = 6.25 mg/mL
Sulfonamide Pyrazole DerivativeAnticancerIC50 < 10 µM

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-Bromo-4-fluorophenoxy)pyrazine, and how is regioselectivity ensured during halogenation or coupling steps?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, halogenated aryl precursors (e.g., 3-bromo-4-fluorophenol) can react with pyrazine derivatives under conditions optimized for regioselectivity. In analogous systems, phosphorus oxychloride-mediated deoxygenation of pyrazine N-oxides has been used to introduce halogens . Regioselectivity is confirmed via NMR analysis, as demonstrated in chlorination studies where singlets in 1H^1H-NMR spectra indicated specific substitution patterns (e.g., C-5 on pyrazine) . Pd-catalyzed borylation of brominated pyrazines (e.g., 3-bromophenylpyrazine) with bis(pinacolato)diboron is another viable route, requiring precise control of reaction temperature and ligand selection .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for identifying substitution patterns. For instance, uncoupled proton signals in aromatic regions distinguish between ortho, meta, and para halogen placement .
  • X-ray Crystallography : Resolves molecular conformation and dihedral angles between substituents (e.g., 45.51° between pyridopyrazine and fluorophenyl groups in related compounds) .
  • GC-MS : Validates purity and fragmentation patterns, as shown in analyses of phenylpyrazine derivatives .

Advanced Research Questions

Q. How do bromo and fluoro substituents electronically influence the reactivity of this compound in cross-coupling or photochemical reactions?

  • Methodological Answer : Halogens alter electron density on the pyrazine ring, affecting redox potentials and coupling efficiency. Computational studies (e.g., multiconfiguration time-dependent Hartree, MCTDH) model excited-state dynamics, showing strong coupling between S1_1 and S2_2 states in pyrazines . The electron-withdrawing nature of fluorine enhances oxidative stability, while bromine serves as a leaving group in cross-coupling. Symmetry considerations and vibronic coupling (e.g., in S2_2→S1_1 transitions) must be incorporated into density functional theory (DFT) or configuration interaction (CI) models .

Q. What computational approaches are most effective for predicting non-radiative decay pathways in halogenated pyrazines, and how do substituents modulate these dynamics?

  • Methodological Answer : The MCTDH method accurately simulates radiationless transitions in pyrazines by including all 24 vibrational modes, revealing how weakly coupled modes contribute to decay . For halogenated derivatives, CI treatments quantify energy splitting between excited states (e.g., 1.4 eV between B3u_{3u} and B2g_{2g} states in pyrazine) . Substituents like bromine increase spin-orbit coupling, accelerating intersystem crossing to triplet states, which can be modeled using time-resolved fluorescence quenching experiments .

Q. How can competing reaction pathways (e.g., dimerization vs. cyclization) be suppressed during the synthesis of complex pyrazine derivatives?

  • Methodological Answer : Kinetic control via microwave-assisted synthesis (e.g., 433 K for 5 minutes) minimizes side reactions by accelerating desired pathways, as shown in pyridopyrazine formation . Solvent polarity and catalyst design (e.g., tungsten clusters for glucose-to-pyrazine conversion) also steer selectivity. For example, [HW2_2O7_7]^- clusters enhance cyclization over fragmentation in carbohydrate-derived systems .

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